4-(2,2-Difluoroethoxy)benzene-1,2-diamine
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Overview
Description
4-(2,2-Difluoroethoxy)benzene-1,2-diamine is an organic compound with the molecular formula C8H10F2N2O It is a derivative of benzene, featuring two amino groups and a difluoroethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethoxy)benzene-1,2-diamine typically involves the reaction of 2,2-difluoroethanol with a suitable benzene derivative under controlled conditions. One common method involves the use of a sulfonyl chloride or sulfonic anhydride in an organic solvent containing 2,2-difluoroethanol and an alkali . The reaction proceeds through a series of steps, including heating and stirring, to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The compound is typically purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethoxy)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzene derivatives.
Scientific Research Applications
4-(2,2-Difluoroethoxy)benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The difluoroethoxy group and amino groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)benzene-1,2-diamine: This compound is structurally similar but features a difluoromethoxy group instead of a difluoroethoxy group.
2,2-Difluoroethanol: A simpler compound that serves as a precursor in the synthesis of 4-(2,2-Difluoroethoxy)benzene-1,2-diamine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C8H10F2N2O |
---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
4-(2,2-difluoroethoxy)benzene-1,2-diamine |
InChI |
InChI=1S/C8H10F2N2O/c9-8(10)4-13-5-1-2-6(11)7(12)3-5/h1-3,8H,4,11-12H2 |
InChI Key |
KCBPPZKPKCEDTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)F)N)N |
Origin of Product |
United States |
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